2-Chloro-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide is a chemical compound characterized by its complex structure, which includes a chloro group, a methoxy group, and a pyrazine ring. This compound has garnered interest in various scientific fields due to its potential applications in chemistry, biology, and medicine. It is classified as an acetamide derivative, specifically featuring a chloro substituent on the second carbon and a methoxy-pyrazinylmethyl moiety attached to the nitrogen atom of the acetamide functional group.
The synthesis of 2-Chloro-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide typically involves the reaction of 2-chloroacetamide with 3-methoxy-2-pyrazinecarboxaldehyde. This reaction is facilitated by the presence of a base, such as sodium hydroxide or potassium carbonate, and is often conducted in solvents like ethanol or methanol. Heating may be required to promote the reaction effectively.
The reaction conditions are critical for optimizing yield and purity. In industrial settings, processes may be scaled up using continuous flow reactors, allowing for better control over reaction parameters such as temperature and pressure. Advanced purification techniques like crystallization or chromatography are employed to isolate the desired product from by-products.
The molecular formula for 2-Chloro-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide is C₉H₁₀ClN₃O₂. The compound features a chloro group (Cl) at the second position of the acetamide structure, while the methoxy group (-OCH₃) is attached to the pyrazine ring at the third position.
2-Chloro-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide can participate in several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-Chloro-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide involves its interaction with specific biological targets. The chloro and methoxy groups may enhance binding affinity to enzymes or receptors, thereby influencing biochemical pathways. Research suggests that compounds containing pyrazine rings often exhibit significant biological activity due to their ability to interact with various biomolecules.
Relevant analytical methods for characterizing this compound include:
2-Chloro-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide has several scientific applications:
Pharmacophore modeling defines the essential steric and electronic features enabling ligand binding to MAO-A’s active site. For MAO-A inhibition, a validated four-feature DHHR pharmacophore (one hydrogen-bond donor [D], two hydrophobic groups [H], and one aromatic ring [R]) serves as the template for virtual screening [10]. Key structural elements of MAO-A dictate this model:
2-Chloro-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide aligns with this model: its pyrazine ring acts as the aromatic feature (R), the chloroacetamide backbone provides hydrogen-bond capacity (D), and the methoxybenzyl group contributes hydrophobic contacts (H). Table 1 summarizes pharmacophore-feature mapping:
Table 1: MAO-A Pharmacophore Features Mapped to Ligand Components
Pharmacophore Feature | Structural Requirement | Ligand Element | MAO-A Residue Interaction |
---|---|---|---|
Hydrogen-Bond Donor (D) | -NH- or -OH group | Acetamide -NH- | Tyr407 side chain |
Hydrophobic 1 (H) | Aromatic/aliphatic moiety | Pyrazine methylene linker | Ile335, Leu337 |
Hydrophobic 2 (H) | Non-polar region | 3-Methoxy group | Val210, Leu97 |
Aromatic Ring (R) | Planar conjugated system | Pyrazine core | π-π stacking with Phe208 |
Virtual screening leverages computational power to mine large chemical databases for compounds matching the MAO-A pharmacophore. The workflow for identifying 2-chloro-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide analogs involved:
Table 2: Virtual Screening Funnel for MAO-A Inhibitor Identification
Screening Stage | Molecules Retained | Key Criteria |
---|---|---|
Initial Zinc Database | 140,000 | Drug-like chemical space |
Lipinski Rule Compliance | 30,052 | MW ≤ 500, LogP ≤ 5, HBD ≤ 5, HBA ≤ 10 |
Pharmacophore Fitness (≥60%) | 1,572 | Match to DHHR features |
3D-QSAR (pKi ≥ 1.0) | 960 | Predicted inhibitory potency |
Structural Diversity | 11 | Scaffold variation for lead optimization |
Docking simulations position ligands within MAO-A’s binding cavity (PDB: 2Z5X) to predict binding modes and affinity. For 2-chloro-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide:
Consensus scoring across three functions (Glide SP, Gold ChemScore, AutoDock Vina) confirmed stability, with RMSD < 1.0 Å during redocking validation [10]. Table 3 details critical interactions:
Table 3: Docking-Predicted Interactions of 2-Chloro-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide with MAO-A
Ligand Group | Interaction Type | MAO-A Residue | Distance (Å) | Scoring Function Contribution (kcal/mol) |
---|---|---|---|---|
Pyrazine ring | π-π Stacking | Phe208 | 3.8 | -2.8 (Glide) |
Acetamide -NH- | H-Bond | Tyr407 | 2.1 | -1.5 (Gold) |
-Cl (Chloroacetamide) | Halogen Bond | Pro102 (C=O) | 3.3 | -0.9 (Vina) |
3-Methoxy group | Hydrophobic | Val210, Leu97 | 4.2–5.0 | -1.2 (Glide) |
Molecular dynamics (MD) assesses complex stability under physiological conditions. For the MAO-A–2-chloro-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide complex (100 ns simulation, AMBER force field):
These results support sustained target engagement driven by complementary shape and interaction persistence. Table 4 summarizes key MD parameters:
Table 4: Molecular Dynamics Parameters for MAO-A–Ligand Complex
Parameter | Value | Implication |
---|---|---|
Backbone RMSD (avg) | 1.8 Å ± 0.3 | Stable protein folding upon binding |
Ligand Heavy Atom RMSF | Pyrazine: 0.8 Å; -Cl: 1.1 Å | Low flexibility in binding site |
H-Bond Occupancy (Tyr407) | 85% | Critical interaction maintained over time |
SASA (Ligand) | 110 Ų (initial) → 45 Ų | Burial in hydrophobic cavity |
FAD Distance (avg) | 8.5 Å | No direct electron transfer; allosteric modulation |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4